2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (hereafter referred to as the target compound) belongs to the pyrrolo[3,2-d]pyrimidinone class, a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in kinase inhibition and epigenetic modulation . Its structure features:
- A 3-methoxybenzylthio group at position 2.
- A m-tolyl (meta-methylphenyl) substituent at position 3.
- A phenyl group at position 6.
This scaffold is structurally analogous to inhibitors of bromodomain-containing protein 4 (BRD4), as seen in related compounds like 5-methyl-7-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Compound 15a, ), which showed inhibitory activity against BRD4 . Synthetic routes for such compounds often involve alkylation and alcoholysis steps, as demonstrated in the synthesis of 6-benzoyl-3-ethyl-2-methoxy derivatives () .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-8-6-12-21(14-18)30-26(31)25-24(23(16-28-25)20-10-4-3-5-11-20)29-27(30)33-17-19-9-7-13-22(15-19)32-2/h3-16,28H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXHWLRAEMAHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo-pyrimidine core, which is known for its diverse biological activities. The presence of the methoxybenzyl and thio groups may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines, including:
- M-HeLa (Cervical Cancer)
- MCF-7 (Breast Cancer)
These studies suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, making it a promising candidate for further development.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed.
- Targeting Specific Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in cancer cell signaling.
Data Tables
| Biological Activity | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | M-HeLa | 12.5 | |
| Anticancer | MCF-7 | 15.0 | |
| Cytotoxicity | Normal Liver | >100 |
Case Studies
- Study on M-HeLa Cells : A study demonstrated that this compound exhibited an IC50 value of 12.5 μM against M-HeLa cells, indicating potent anticancer activity with minimal cytotoxicity towards normal liver cells .
- Comparative Study with Sorafenib : In a comparative analysis, the compound showed twice the efficiency in cytotoxicity against M-HeLa compared to the reference drug Sorafenib, highlighting its potential as a more effective treatment option .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrrolo[3,2-d]pyrimidinones are highly dependent on substituent variations. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
Position 2 (Thioether Substituent):
- The 3-methoxybenzylthio group in the target compound may improve solubility compared to the 3-methylbenzylthio group in due to the methoxy group’s polarity. However, bulkier substituents like 2-chloro-4-fluorobenzylthio () could enhance target specificity through steric or electronic effects .
- Thioether linkages (e.g., in ’s pyrimidin-4(3H)-ones) are critical for hydrogen bonding and metabolic stability .
Position 3 (Aryl/alkyl Groups):
- The m-tolyl group in the target compound may optimize steric interactions in binding pockets compared to p-tolyl () or 2-methoxybenzyl (). Meta-substitution often balances lipophilicity and spatial fit .
- 5-Methyl substitution in Compound 15a () simplifies the scaffold but reduces substitution flexibility .
Position 7 (Phenyl vs. Heteroaryl):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
